بينزوكي놀ين
Benzoquinolines are a class of organic compounds derived from benzoic acid, featuring an additional nitrogen atom in the ring structure attached to the benzene core through a quinone moiety. These molecules have a distinctive tetravalent oxygen bridge at positions 1 and 2 of the benzene ring, with one of these positions occupied by a hydroxyl or carboxylic group, followed by a nitrogen atom.
Benzoquinolines exhibit a range of biological activities due to their structural characteristics. They are often studied for their potential as pharmacological agents owing to their antioxidant properties and ability to scavenge free radicals. Additionally, certain benzoquinolines show promise in anticancer research, serving as potential candidates for targeted therapies.
Structurally diverse benzoquinoline derivatives can be synthesized via various chemical reactions, such as Friedel-Crafts alkylation or acylation of quinones, enabling the modification of their physicochemical properties and biological activities. Due to their versatile nature, these compounds find applications in pharmaceutical research, material science, and natural product chemistry.

هيكل | الاسم الكيميائي | CAS | وسط |
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7-Methoxy-4,5-dihydronaphthol[1,2,3-ij][2,7]naphthyridine-4,5-(6H)-dione | 265311-72-6 | C16H10N2O3 |
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Benzo[f]quinoline, 1-chloro-3-methyl- | 61773-02-2 | C14H10ClN |
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Sulfamide, N,N-diethyl-N'-(1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propylbenzo[g]quinolin-3-yl)-, [3S-(3α,4aα,10aβ)]- (9CI) | 140630-80-4 | C20H33N3O3S |
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Marcanine A; 5-Di-Me acetal | 1401306-86-2 | C16H15NO4 |
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Marcanine A; 5-Et-Me acetal | 1401305-89-2 | C17H17NO4 |
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Marcanine A; 3-Methoxy, 11-hydroxy, N-Me | 249285-59-4 | C16H13NO5 |
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Marcanine A; 3-Methoxy, N-Me | 249285-58-3 | C16H13NO4 |
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4-Methylbenzo[g]quinoline-5,10-dione; 7,8-Dimethoxy, 6-hydroxy | 330579-56-1 | C16H13NO5 |
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4-Methylbenzo[g]quinoline-5,10-dione; 7-Methoxy, 6-hydroxy | 330579-53-8 | C15H11NO4 |
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Xylanigripone A | 2085843-48-5 | C15H10N2O |
الوثائق ذات الصلة
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
الموردين الموصى بهم
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها